

4-Nitrophenethyl Bromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Nitrophenethyl bromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Nitrophenethyl bromide** (CAS No. 5339-26-4), a versatile reagent in organic synthesis, particularly in pharmaceutical and agrochemical research. This document details its safety profile, handling procedures, and key experimental applications, presenting data in a clear and accessible format to support laboratory work and drug development endeavors.

Safety Data Sheet (SDS) and Hazard Information

A thorough understanding of the safety profile of **4-Nitrophenethyl bromide** is paramount for its safe handling in a laboratory setting. This section summarizes the key safety data, including its GHS classification and physical and chemical properties.


GHS Classification

4-Nitrophenethyl bromide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.^{[1][2][3]}

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Skin Sensitization	1	H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

 alt text

Physical and Chemical Properties

The physical and chemical properties of **4-Nitrophenethyl bromide** are essential for its proper storage, handling, and use in chemical reactions.

Property	Value
Molecular Formula	C ₈ H ₈ BrNO ₂
Molecular Weight	230.06 g/mol [1]
Appearance	Slightly yellow to light yellow crystalline solid[4] [5]
Melting Point	67-70 °C[4][6]
Boiling Point	116 °C at 0.2 mmHg[4][6]
Density	1.562 g/cm ³ [4]
Solubility	Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in water.[5][6][7]
Flash Point	116 °C at 0.2 mmHg[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

- Handling:
 - Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
 - Wash hands thoroughly after handling.[2]
 - Contaminated work clothing should not be allowed out of the workplace.[2]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[4][5]

- Keep the container tightly closed when not in use.[4][5]
- Store locked up.[2][3]
- Keep away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
- If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
- If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Protocols

4-Nitrophenethyl bromide is a valuable reagent in various biochemical and synthetic applications. This section provides detailed methodologies for its use as a substrate for Glutathione S-Transferase (GST) and in N-alkylation reactions.

Glutathione S-Transferase (GST) Activity Assay

4-Nitrophenethyl bromide serves as a specific substrate for the theta-class of Glutathione S-Transferases (GSTs), making it a useful tool for studying the kinetics of these detoxification enzymes.[8] The following protocol is adapted from established methods for GST activity assays.[9][10][11]

Principle: The enzymatic conjugation of the thiol group of glutathione (GSH) to **4-nitrophenethyl bromide** is monitored by measuring the increase in absorbance at a specific wavelength, which is proportional to the GST activity.

Materials:

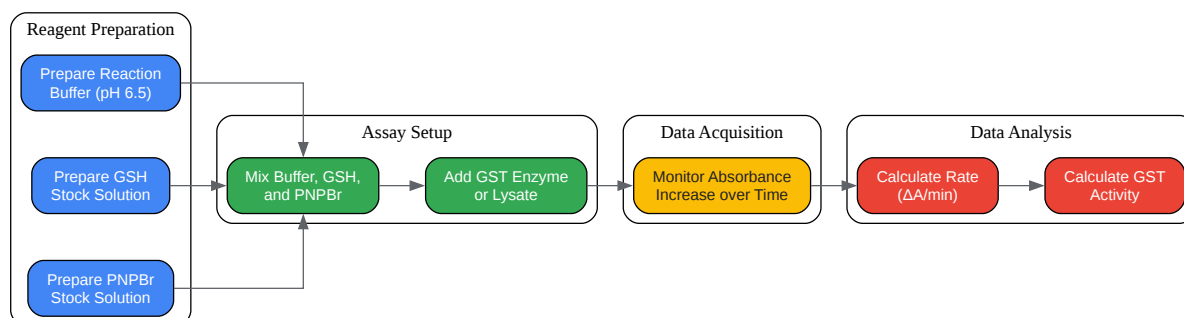
- **4-Nitrophenethyl bromide** (PNPBr)
- Reduced glutathione (GSH)
- Potassium phosphate buffer (0.1 M, pH 6.5)
- Purified GST enzyme or cell/tissue lysate
- UV-Vis spectrophotometer
- Cuvettes or 96-well UV-transparent plate

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **4-Nitrophenethyl bromide** in a suitable organic solvent (e.g., ethanol or DMSO).
 - Prepare a stock solution of reduced glutathione in 0.1 M potassium phosphate buffer (pH 6.5).
 - Prepare the reaction buffer: 0.1 M potassium phosphate buffer (pH 6.5).
- Assay Setup:
 - In a cuvette or a well of a 96-well plate, prepare the reaction mixture containing:
 - Potassium phosphate buffer
 - Reduced glutathione (final concentration typically 1-5 mM)

- **4-Nitrophenethyl bromide** (final concentration to be optimized based on the specific GST isoenzyme, a starting point could be 0.1 mM)[9]
- Include a blank reaction containing all components except the enzyme source to measure the non-enzymatic reaction rate.
- Enzyme Reaction:
 - Initiate the reaction by adding the GST enzyme preparation (purified enzyme or cell/tissue lysate) to the reaction mixture.
 - Immediately mix the contents thoroughly.
- Data Acquisition:
 - Monitor the increase in absorbance at the appropriate wavelength (the product of the reaction, S-(4-nitrophenethyl)glutathione, will have a different absorbance maximum than the substrates). The optimal wavelength should be determined experimentally. A common wavelength for similar assays is 340 nm.[10][11]
 - Record the absorbance at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) during which the reaction rate is linear.
- Calculation of GST Activity:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Subtract the rate of the non-enzymatic reaction (blank) from the rate of the enzymatic reaction.
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the enzyme activity, where ϵ is the molar extinction coefficient of the product. The molar extinction coefficient of S-(4-nitrophenethyl)glutathione needs to be determined experimentally.

Experimental Workflow for GST Assay:



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Workflow for Glutathione S-Transferase (GST) Activity Assay.

N-Alkylation of Primary Amines

4-Nitrophenethyl bromide is an effective alkylating agent for primary amines, a fundamental reaction in the synthesis of various pharmaceutical and agrochemical compounds.^{[12][13]} The following is a general protocol for the N-alkylation of a primary amine using **4-nitrophenethyl bromide**.

Principle: A primary amine acts as a nucleophile, attacking the electrophilic carbon of **4-nitrophenethyl bromide**, leading to the displacement of the bromide leaving group and the formation of a secondary amine. A base is typically used to neutralize the hydrobromic acid byproduct.

Materials:

- **4-Nitrophenethyl bromide**
- Primary amine

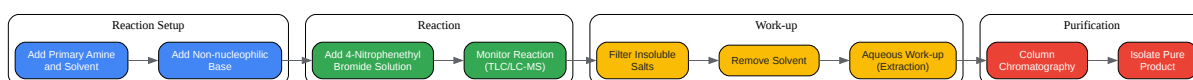
- Anhydrous solvent (e.g., acetonitrile, DMF, or THF)[7][14]
- Non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) [15][16]
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
 - Add the non-nucleophilic base to the mixture.
- Addition of Alkylating Agent:
 - Dissolve **4-nitrophenethyl bromide** in a minimal amount of the anhydrous solvent.
 - Slowly add the **4-nitrophenethyl bromide** solution to the stirred amine/base mixture at room temperature. An ice bath can be used to control any initial exotherm.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature or with gentle heating.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
- Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- If a solid base was used, filter the reaction mixture to remove the insoluble salts.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated secondary amine.

Experimental Workflow for N-Alkylation:



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Workflow for N-Alkylation of a Primary Amine.

Signaling Pathways and Logical Relationships

Despite a thorough search of available scientific literature, no specific information was found detailing the direct interaction or modulation of cellular signaling pathways by **4-Nitrophenethyl bromide**. Its primary documented biological interaction is as a substrate for glutathione S-transferases, which is a detoxification pathway rather than a signaling cascade.[1][8] Further research is required to elucidate any potential effects of this compound on cellular signaling.

Conclusion

4-Nitrophenethyl bromide is a valuable and versatile reagent for researchers in organic chemistry and drug development. Its well-defined reactivity makes it a key building block for the synthesis of a wide range of molecules. Adherence to the safety guidelines and handling procedures outlined in this guide is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a solid foundation for its application in GST activity assays and N-alkylation reactions, enabling further exploration of its potential in various research and development endeavors.

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